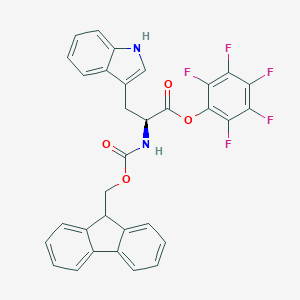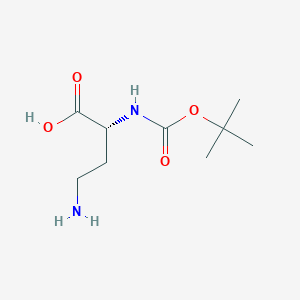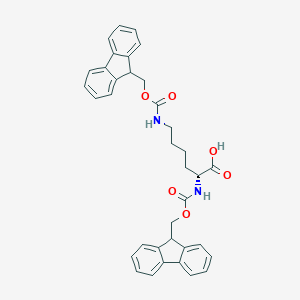
Fmoc-Trp-OPfp
描述
“Fmoc-Trp-OPfp” is a derivative of the amino acid tryptophan, used in peptide synthesis . It is also known as Fmoc-L-tryptophan pentafluorophenyl ester . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“this compound” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of activated amino acid . The Fmoc group is removed using piperidine before the acid cleavage of the peptidyl resin .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Hill formula C32H21F5N2O4 . Its molecular weight is 592.51 g/mol .
Chemical Reactions Analysis
In Fmoc SPPS, the peptide synthesis step is normally carried out by treating the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin, which can react with residues containing nucleophilic functional groups .
Physical And Chemical Properties Analysis
“this compound” is a solid compound used in peptide synthesis . It has a molecular weight of 592.51 g/mol and its empirical formula is C32H21F5N2O4 .
科学研究应用
分子印迹聚合物上的吸附:本研究探讨了 Fmoc-L-Trp-OPfp 等化合物在分子印迹聚合物 (MIP) 上的吸附等温线。研究发现,Fmoc-L-Trp-OPfp 最好由简单的朗缪尔等温线建模,表明与 MIP 具有特定的相互作用。这项研究对于理解 MIP 对包括 Fmoc-L-Trp-OPfp 在内的各种化合物的选择性吸附特性至关重要 (Kim & Guiochon, 2005).
O-糖肽的合成:另一项研究展示了 Fmoc-AA-OPfp (AA = Tyr 或 Ser) 在 O-糖肽合成中的应用。所描述的方法快速且具有立体选择性,能够常规合成 O-糖肽,突出了 Fmoc-Trp-OPfp 在糖肽合成中的效用 (Gangadhar, Jois, & Balasubramaniam, 2004).
糖肽的固相合成:本研究涉及使用 Fmoc-Asp(OPfp)-O t Bu 进行糖肽的固相合成,并展示了 this compound 在糖肽固相合成中的效用,这是肽化学中的一项关键技术 (Ürge 等,1991).
O-GlcNAc 糖肽固相合成的比较:本文介绍了 this compound 在 O-GlcNAc 糖肽固相合成中的应用。此类研究对于理解糖基化过程和复杂生物分子的合成至关重要 (Meinjohanns 等,1995).
作用机制
Target of Action
Fmoc-Trp-OPfp is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
This compound acts by masking the amine group of amino acids, preventing it from engaging in undesired side reactions during peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without interference from side reactions . By protecting the amine group, this compound allows for the controlled addition of amino acids in the desired sequence .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can influence the efficiency of the Fmoc protection and deprotection processes .
安全和危害
未来方向
The use of “Fmoc-Trp-OPfp” and similar compounds in peptide synthesis is a well-established field with ongoing research. Future directions could involve the development of new protective groups and linkers, as well as the exploration of greener synthesis methods . Additionally, the self-assembly of Fmoc protected single amino acids has attracted interest due to their ease of synthesis and potential applications as functional materials .
生化分析
Biochemical Properties
Fmoc-Trp-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Fmoc group in this compound acts as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the creation of complex peptides without disturbing the acid-labile linker between the peptide and the resin .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By facilitating the coupling of tryptophan amino-acid residues, it influences cell function by contributing to the production of specific peptides. These peptides can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. The Fmoc group in this compound is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the successful coupling of tryptophan amino-acid residues during peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade easily, making it suitable for long-term studies . Its role in peptide synthesis remains consistent over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as piperidine during the removal of the Fmoc group . Detailed information on its involvement in other metabolic pathways or its interaction with specific enzymes or cofactors is currently limited.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451533 | |
| Record name | Fmoc-Trp-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86069-87-6 | |
| Record name | Fmoc-Trp-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















